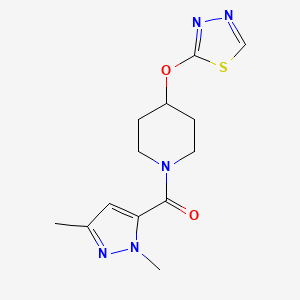

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Description

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S/c1-9-7-11(17(2)16-9)12(19)18-5-3-10(4-6-18)20-13-15-14-8-21-13/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTERTMYJGLIQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or removal of oxygen.

Substitution: This includes nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The compound’s design shares similarities with piperidine-based derivatives reported in recent literature. Key structural analogs include:

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations :

- Heterocycle Impact : The thiadiazole group in the target compound differs from oxadiazole in 5a by replacing oxygen with sulfur, increasing lipophilicity and polarizability. This may enhance membrane permeability but reduce aqueous solubility compared to oxadiazole analogs.

Physicochemical and Pharmacokinetic Properties

Hypothetical properties were inferred using computational tools and analog

Table 2: Predicted Physicochemical Properties

Discussion :

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It contains a pyrazole moiety which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study on similar pyrazole compounds showed promising results against various bacterial strains, including E. coli and S. aureus . The presence of the thiadiazole group in the compound may enhance its interaction with microbial targets.

Anticancer Properties

Pyrazoles have been recognized for their potential as anticancer agents. In a related study, compounds with similar structures were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing cytotoxic effects and potential synergistic activity when combined with doxorubicin . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Anti-inflammatory Effects

Pyrazole derivatives have been shown to exhibit anti-inflammatory properties. For instance, compounds derived from pyrazole scaffolds have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that the compound may play a role in modulating inflammatory responses.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.

- Receptor Modulation : Interaction with various receptors could lead to changes in cellular signaling pathways that promote apoptosis in cancer cells or inhibit microbial growth.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Umesha et al. (2009) | Test pyrazole derivatives against breast cancer | Notable cytotoxicity and synergistic effects with doxorubicin observed. |

| Selvam et al. (2014) | Evaluate anti-bacterial activity | Compound showed significant inhibition against E. coli and S. aureus. |

| Chovatia et al. (2015) | Assess anti-tubercular activity | Certain derivatives exhibited promising results against Mycobacterium tuberculosis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.